(-)-20-Deoxocarnosol

概要

説明

(-)-20-Deoxocarnosol is a naturally occurring diterpene compound found in various plant species, particularly in the Lamiaceae family. It is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-20-Deoxocarnosol typically involves the extraction from plant sources followed by purification processes. One common method includes the use of organic solvents to extract the compound from plant material, followed by chromatographic techniques to isolate and purify it.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant biomass. Advanced techniques such as supercritical fluid extraction can be employed to enhance yield and purity. Additionally, biotechnological approaches, including the use of genetically modified microorganisms, are being explored to produce this compound in a more sustainable and cost-effective manner.

化学反応の分析

Types of Reactions: (-)-20-Deoxocarnosol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

科学的研究の応用

(-)-20-Deoxocarnosol has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of diterpenes and their derivatives.

Biology: Its antioxidant properties make it a valuable tool in studying oxidative stress and its effects on biological systems.

Medicine: this compound is being investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.

Industry: It is used in the formulation of natural antioxidants for food preservation and cosmetic products.

作用機序

The mechanism of action of (-)-20-Deoxocarnosol involves its ability to scavenge free radicals and inhibit oxidative stress pathways. It targets various molecular pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune response. By modulating these pathways, this compound exerts its anti-inflammatory and antioxidant effects.

類似化合物との比較

Carnosol: Another diterpene with similar antioxidant properties.

Rosmanol: Known for its anti-inflammatory effects.

Carnosic Acid: A precursor to carnosol and (-)-20-Deoxocarnosol with potent antioxidant activity.

Uniqueness: this compound is unique due to its specific molecular structure, which confers distinct reactivity and biological activity compared to its analogs. Its ability to modulate multiple molecular pathways makes it a versatile compound in both research and therapeutic applications.

生物活性

Overview

(-)-20-Deoxocarnosol is a naturally occurring diterpene compound primarily found in plants of the Lamiaceae family, such as rosemary and sage. It has garnered attention for its biological activities , particularly its antioxidant and anti-inflammatory properties. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to scavenge free radicals and modulate various signaling pathways involved in inflammation and oxidative stress. Key mechanisms include:

- Inhibition of NF-κB Pathway : this compound inhibits the NF-κB signaling pathway, which plays a crucial role in the inflammatory response. By blocking this pathway, the compound reduces the expression of pro-inflammatory cytokines and mediators.

- Reduction of Nitric Oxide (NO) Production : In vitro studies indicate that this compound significantly decreases NO production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential in managing inflammatory conditions .

- Cytotoxic Effects on Cancer Cells : The compound exhibits cytotoxicity against various human cancer cell lines, indicating its potential as an anti-cancer agent. It has been shown to induce apoptosis in these cells, although the precise mechanisms remain under investigation .

Antioxidant Activity

This compound demonstrates potent antioxidant activity, which is essential for protecting cells from oxidative damage. Its ability to neutralize free radicals contributes to its therapeutic potential in diseases characterized by oxidative stress.

Anti-inflammatory Effects

Research indicates that this compound effectively reduces the production of inflammatory mediators such as prostaglandin E2 (PGE2) and cytokines. In a study evaluating its effects on murine macrophages, it was found to have an IC50 value for PGE2 production comparable to that of other known anti-inflammatory compounds .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. It has shown effectiveness against different cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves inducing cell cycle arrest and apoptosis .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Cytotoxicity |

|---|---|---|---|

| This compound | High | High | Moderate |

| Carnosol | Moderate | High | Moderate |

| Carnosic Acid | High | Moderate | Low |

Case Studies and Research Findings

- In Vitro Studies : A study published in PMC demonstrated that this compound significantly inhibited NO and PGE2 production in macrophages, showcasing its anti-inflammatory properties .

- Cancer Research : Another investigation revealed that this compound induced apoptosis in human cancer cell lines through mitochondrial pathways, providing a foundation for its use in cancer therapy.

- Oxidative Stress Models : Research utilizing cellular models of oxidative stress indicated that this compound effectively reduced oxidative damage markers, reinforcing its role as a protective agent against oxidative stress-related diseases .

特性

IUPAC Name |

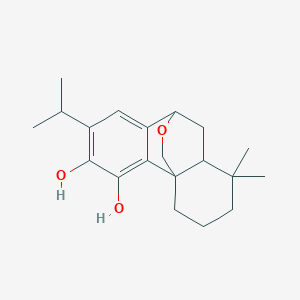

11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-11(2)12-8-13-14-9-15-19(3,4)6-5-7-20(15,10-23-14)16(13)18(22)17(12)21/h8,11,14-15,21-22H,5-7,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVWKCGUFCXDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities of (-)-20-Deoxocarnosol?

A1: this compound exhibits notable anti-inflammatory and cytotoxic effects. In vitro studies have demonstrated its ability to reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages [, ]. This suggests a potential role in modulating acute inflammatory responses. Additionally, this compound has shown cytotoxic activity against certain human cancer cell lines [, ], highlighting its potential as an anti-cancer agent.

Q2: How does this compound exert its anti-inflammatory effects?

A2: While the exact mechanism remains under investigation, studies suggest that this compound may exert its anti-inflammatory effects by interfering with the NF-κB signaling pathway. This pathway plays a crucial role in regulating inflammatory responses. One study demonstrated that a closely related compound, carnosol, inhibited the nuclear translocation of NF-κBp65, a key transcription factor in the NF-κB pathway []. This finding implies that this compound might share a similar mechanism, further research is needed to confirm this hypothesis.

Q3: What is known about the structure of this compound?

A3: this compound belongs to the abietane diterpenoid family. While its exact molecular formula and weight require confirmation, its structure has been elucidated through spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy [, , ]. Further details on its spectroscopic data can be found in the cited research papers.

Q4: From what natural sources can this compound be isolated?

A4: this compound has been isolated from several plant species, including Plectranthus barbatus [], Salvia pachyphylla [], Sphacele salviae [], Rosmarinus officinalis [], and Salvia deserta []. These plants are known to produce a variety of bioactive compounds, and this compound contributes to their medicinal properties.

Q5: Are there any studies on the structure-activity relationship (SAR) of this compound?

A5: Research on the SAR of this compound and related abietane diterpenoids is ongoing. Studies have investigated the impact of structural modifications on their biological activity. For instance, one study compared the anti-inflammatory and cytotoxic effects of carnosol, carnosic acid, and their derivatives, revealing that even subtle changes in the structure can significantly alter their potency and selectivity []. These findings highlight the importance of SAR studies in optimizing the therapeutic potential of these compounds.

Q6: What analytical techniques are commonly used to characterize and quantify this compound?

A6: Commonly employed analytical techniques for identifying and quantifying this compound include mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). NMR spectroscopy is crucial for structural elucidation. Researchers often compare spectral data obtained with those reported in the literature to confirm the identity and purity of isolated this compound [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。